molecular formula C4H3NOS B3261575 Isothiazole-3-carbaldehyde CAS No. 34490-97-6

Isothiazole-3-carbaldehyde

Cat. No. B3261575
CAS RN: 34490-97-6
M. Wt: 113.14 g/mol
InChI Key: UTYMNDRFIGGIDB-UHFFFAOYSA-N
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Description

Isothiazole-3-carbaldehyde is a chemical compound with the molecular formula C4H3NOS . It belongs to the group of azole heterocycles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .


Synthesis Analysis

Isothiazoles, including Isothiazole-3-carbaldehyde, can be synthesized through various methods. One such method involves the use of ammonium thiocyanate-promoted simple, rapid, and eco-friendly neat synthesis . This method addresses the challenges posed by unstable thiohydroxylamine .


Molecular Structure Analysis

The molecular structure of Isothiazole-3-carbaldehyde consists of a five-membered ring containing one sulfur and one nitrogen atom . The exact molecular weight of this compound is 113.14 .


Chemical Reactions Analysis

Isothiazoles, including Isothiazole-3-carbaldehyde, have been found to undergo various chemical reactions. These include condensation reactions, metal-catalyzed reactions, and ring rearrangement reactions . They can also undergo functionalization reactions involving both cross-coupling and direct C–H activation chemistry .


Physical And Chemical Properties Analysis

Isothiazole-3-carbaldehyde has a predicted boiling point of 100.7±23.0 °C and a predicted density of 1.350±0.06 g/cm3 . Its pKa is predicted to be 2.96±0.10 .

Scientific Research Applications

Computational Chemistry and Molecular Modeling

Theoretical studies explore the electronic structure, energetics, and reactivity of isothiazole-3-carbaldehyde using computational methods. Researchers gain insights into its behavior, predict properties, and guide experimental design.

For more in-depth information, you can refer to the following sources:

Safety and Hazards

Isothiazole-3-carbaldehyde is classified under the GHS02 and GHS07 hazard categories. It has several hazard statements including H312, H319, H302, H226, H332, H335, and H315 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

In recent years, isothiazoles, including Isothiazole-3-carbaldehyde, have gained considerable attention due to their broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine . The emergence of novel heterocyclic architectures based on isothiazole opens the door for future investigations of this versatile heterocyclic scaffold .

Mechanism of Action

Target of Action

Isothiazole-3-carbaldehyde, like other isothiazoles, has been found to interact with various biological targets. For instance, isothiazole derivatives have been shown to exhibit fungicidal activity against oomycetes, targeting the oxysterol-binding protein . Additionally, isothiazole-based compounds have been designed as potential antagonists of insect γ-aminobutyric acid (GABA) receptors .

Mode of Action

The interaction of isothiazole-3-carbaldehyde with its targets can lead to various changes in the biological system. For example, in the case of oomycetes, the compound may interfere with the function of the oxysterol-binding protein, thereby inhibiting the growth of these organisms . When acting as an antagonist of insect GABA receptors, isothiazole-3-carbaldehyde could potentially disrupt neurotransmission, leading to the death of the insects .

Biochemical Pathways

Isothiazole-3-carbaldehyde, like other isothiazoles, is likely to affect several biochemical pathways. In Arabidopsis, derivatives of indole-3-carbaldehyde, a compound structurally similar to isothiazole-3-carbaldehyde, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The exact biochemical pathways affected by isothiazole-3-carbaldehyde, however, remain to be fully elucidated.

Pharmacokinetics

Thiazoles, a class of compounds closely related to isothiazoles, are known to have diverse biological activities and have been used in various therapeutic applications

Result of Action

The molecular and cellular effects of isothiazole-3-carbaldehyde’s action depend on its specific targets. For instance, if the compound acts as a fungicide, it could lead to the death of fungal cells . If it targets insect GABA receptors, it could disrupt neurotransmission and lead to the death of the insects

Action Environment

The action, efficacy, and stability of isothiazole-3-carbaldehyde can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and activity. Additionally, the biological environment, such as the presence of specific enzymes or transport proteins, can also influence the compound’s action .

properties

IUPAC Name

1,2-thiazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NOS/c6-3-4-1-2-7-5-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYMNDRFIGGIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazole-3-carbaldehyde

CAS RN

34490-97-6
Record name 1,2-thiazole-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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